molecular formula C24H34N2O7 B13820233 tert-Butyl L-N-(3-Benzyloxycarbonylamino-3-(S)-tert-butylcarboxy-1-oxopropyl-azetidine-2-carboxylate

tert-Butyl L-N-(3-Benzyloxycarbonylamino-3-(S)-tert-butylcarboxy-1-oxopropyl-azetidine-2-carboxylate

Cat. No.: B13820233
M. Wt: 462.5 g/mol
InChI Key: XXDZPOFHAISDCM-ROUUACIJSA-N
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Description

tert-Butyl L-N-(3-Benzyloxycarbonylamino-3-(S)-tert-butylcarboxy-1-oxopropyl-azetidine-2-carboxylate is a complex organic compound that features a tert-butyl group, an azetidine ring, and a benzyloxycarbonyl-protected amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl L-N-(3-Benzyloxycarbonylamino-3-(S)-tert-butylcarboxy-1-oxopropyl-azetidine-2-carboxylate typically involves multiple steps, including the protection of amino acids and the formation of the azetidine ring. One common approach is to start with commercially available tert-butyloxycarbonyl-protected amino acids. These protected amino acids are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, enhancing the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl L-N-(3-Benzyloxycarbonylamino-3-(S)-tert-butylcarboxy-1-oxopropyl-azetidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the starting materials.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl L-N-(3-Benzyloxycarbonylamino-3-(S)-tert-butylcarboxy-1-oxopropyl-azetidine-2-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various synthetic routes.

Biology

In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may also serve as a model compound for investigating the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structural features make it a candidate for the design of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl L-N-(3-Benzyloxycarbonylamino-3-(S)-tert-butylcarboxy-1-oxopropyl-azetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to engage in various chemical interactions, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl L-N-(3-Benzyloxycarbonylamino-3-(S)-tert-butylcarboxy-1-oxopropyl-azetidine-2-carboxylate include other tert-butyloxycarbonyl-protected amino acids and azetidine derivatives . These compounds share structural similarities and may exhibit comparable reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C24H34N2O7

Molecular Weight

462.5 g/mol

IUPAC Name

tert-butyl (2S)-1-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate

InChI

InChI=1S/C24H34N2O7/c1-23(2,3)32-20(28)17(25-22(30)31-15-16-10-8-7-9-11-16)14-19(27)26-13-12-18(26)21(29)33-24(4,5)6/h7-11,17-18H,12-15H2,1-6H3,(H,25,30)/t17-,18-/m0/s1

InChI Key

XXDZPOFHAISDCM-ROUUACIJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCN1C(=O)C[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)C1CCN1C(=O)CC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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